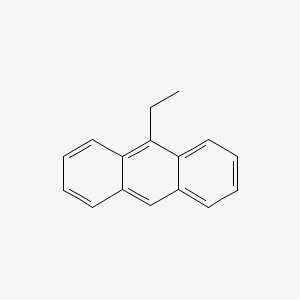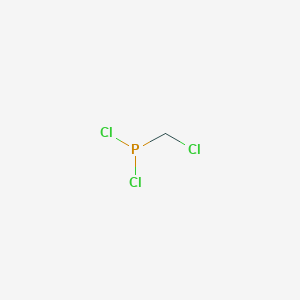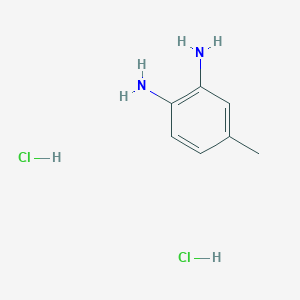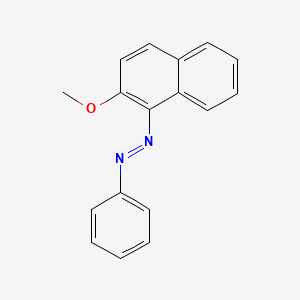
Diazene, (2-methoxy-1-naphthalenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (2-methoxy-1-naphthalenyl)phenyl-, also known as 1-(1-methoxy-2-naphthalenyl)-2-phenyl-diazene, is an organic compound with the molecular formula C17H14N2O. This compound belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). Diazene compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diazene, (2-methoxy-1-naphthalenyl)phenyl- typically involves the reaction of 2-methoxy-1-naphthylamine with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes coupling with the aromatic amine to form the desired diazene compound. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of diazene, (2-methoxy-1-naphthalenyl)phenyl- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, (2-methoxy-1-naphthalenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the diazene bond can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitrated and halogenated aromatic compounds.
Applications De Recherche Scientifique
Diazene, (2-methoxy-1-naphthalenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of diazene, (2-methoxy-1-naphthalenyl)phenyl- involves its interaction with molecular targets through the nitrogen-nitrogen double bond. The compound can undergo photoisomerization, where exposure to light induces a change in the configuration of the N=N bond. This property is exploited in various applications, such as molecular switches and sensors. Additionally, the compound can form hydrogen bonds and π-π interactions with other molecules, influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazene, (4-methoxyphenyl)phenyl-: Similar structure but with a methoxy group at the para position of the phenyl ring.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: Contains two methoxyphenyl groups and an additional oxygen atom.
Uniqueness
Diazene, (2-methoxy-1-naphthalenyl)phenyl- is unique due to the presence of the naphthalenyl group, which imparts distinct electronic and steric properties. This structural feature influences the compound’s reactivity and interactions with other molecules, making it suitable for specific applications in materials science and molecular engineering.
Propriétés
Numéro CAS |
2036-46-6 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
(2-methoxynaphthalen-1-yl)-phenyldiazene |
InChI |
InChI=1S/C17H14N2O/c1-20-16-12-11-13-7-5-6-10-15(13)17(16)19-18-14-8-3-2-4-9-14/h2-12H,1H3 |
Clé InChI |
XTESNQLYGGMFJY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



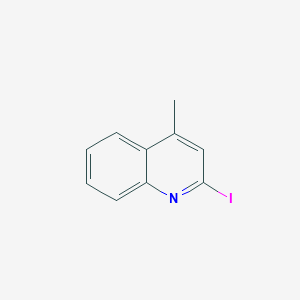
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)
![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)

![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)
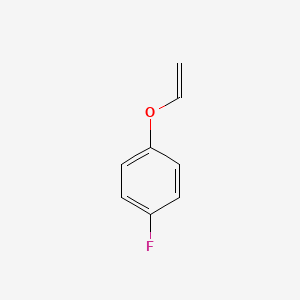
![2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14752602.png)
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)

